2-Ethyl-3,3-difluorobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

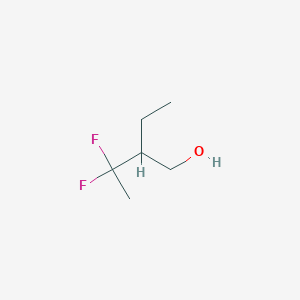

2-Ethyl-3,3-difluorobutan-1-ol is a fluorinated alcohol with the molecular formula C6H12F2O and a molecular weight of 138.16 g/mol. This compound is characterized by the presence of two fluorine atoms and an ethyl group attached to a butanol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,3-difluorobutan-1-ol typically involves the fluorination of a suitable precursor, such as 2-ethylbutan-1-ol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Safety measures are crucial due to the reactivity of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3,3-difluorobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

Oxidation: Formation of 2-ethyl-3,3-difluorobutanal.

Reduction: Formation of 2-ethylbutane.

Substitution: Formation of 2-ethyl-3-iodobutan-1-ol.

Scientific Research Applications

2-Ethyl-3,3-difluorobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Explored for its potential use in drug development due to its unique fluorinated structure, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,3-difluorobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and specificity. Fluorinated compounds often exhibit unique interactions with biological molecules due to the strong electronegativity of fluorine, which can affect hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

2-Ethylbutan-1-ol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

3,3-Difluorobutan-1-ol: Similar structure but without the ethyl group, leading to variations in physical and chemical properties.

2-Ethyl-3-fluorobutan-1-ol: Contains only one fluorine atom, affecting its reactivity and applications.

Uniqueness: 2-Ethyl-3,3-difluorobutan-1-ol is unique due to the presence of two fluorine atoms and an ethyl group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it valuable in various research and industrial applications.

Biological Activity

2-Ethyl-3,3-difluorobutan-1-ol is a fluorinated alcohol that has garnered attention in chemical and biological research due to its unique structure and potential applications. This article explores the biological activity of this compound, including its interactions with biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H12F2O, with a molecular weight of 150.16 g/mol. The compound features a butanol backbone with two fluorine atoms attached to the third carbon, which significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H12F2O |

| Molecular Weight | 150.16 g/mol |

| IUPAC Name | This compound |

| Boiling Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Fluorinated compounds often exhibit enhanced binding affinity to enzymes due to the unique electronic properties imparted by fluorine atoms. This can lead to competitive inhibition or allosteric modulation of enzyme activity.

- Receptor Interaction : The compound may also interact with specific receptors in biological systems, potentially influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that fluorinated alcohols can exhibit antimicrobial properties, making them candidates for further investigation in the development of new antimicrobial agents.

Study 1: Enzyme Interaction

In a study examining the interaction of various fluorinated compounds with cytochrome P450 enzymes, this compound was found to inhibit CYP2D6 activity. The inhibition was characterized by a dose-dependent response, suggesting that this compound could serve as a lead structure for developing selective enzyme inhibitors.

Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial effects of alcohols revealed that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for traditional alcohols, indicating enhanced efficacy.

Study 3: Toxicological Assessment

Toxicity studies conducted on mammalian cell lines indicated that while this compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at lower doses. This finding is critical for potential therapeutic applications where dosage regulation is essential.

Properties

IUPAC Name |

2-ethyl-3,3-difluorobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O/c1-3-5(4-9)6(2,7)8/h5,9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHXFVGWLVGGCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.